

Technical Guide: Benzylhydrazine Dihydrochloride

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Compound of Interest

Compound Name: Benzylhydrazine dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and synthetic applications of **benzylhydrazine dihydrochloride**. The information is curated for professionals in research and development, with a focus on accurate data presentation, detailed experimental protocols, and clear visual representations of chemical processes.

Core Properties of Benzylhydrazine Dihydrochloride

Benzylhydrazine dihydrochloride is a crucial intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} It typically appears as a light yellow to beige powder.^[3]

Physicochemical Data

The melting point of a compound is a critical physical property for its identification and assessment of purity. The recorded melting point for **benzylhydrazine dihydrochloride** exhibits slight variations across different suppliers and analytical reports. A summary of these findings is presented below.

Parameter	Value	Source
Melting Point	138°C to 143°C	Thermo Scientific Chemicals[4]
Melting Point	143°C to 145°C	Fisher Scientific[5]
Melting Point	143-145°C (decomposes)	ChemicalBook[3], Sigma-Aldrich[6], Chemsr[7]

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound can be determined to assess its purity. Impurities tend to lower and broaden the melting point range.[8]

Methodology:

- Sample Preparation: A small quantity of dry **benzylhydrazine dihydrochloride** powder is placed in a capillary tube, sealed at one end. The tube is gently tapped to compact the sample at the bottom.[8]
- Instrumentation: A calibrated digital melting point apparatus is used for the determination.[8]
- Measurement:
 - The capillary tube containing the sample is placed in the heating block of the apparatus.
 - The temperature is raised at a steady rate (e.g., 2 °C/min) to an initial temperature approximately 15-20°C below the expected melting point.[8]
 - The rate of heating is then slowed to 1-2 °C/min to allow for accurate observation.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

- **Purity Assessment (Mixed Melting Point):** To confirm the identity of a sample, a mixed melting point determination can be performed. An equal mixture of the unknown sample and a known, pure sample of **benzylhydrazine dihydrochloride** is prepared. If the melting point of the mixture is sharp and identical to that of the pure compound, the unknown sample is considered pure. A depressed and broadened melting point range indicates the presence of impurities.^[8]

Synthetic Application: Preparation of Isocarboxazid

Benzylhydrazine dihydrochloride is a key starting material in the synthesis of Isocarboxazid, a monoamine oxidase inhibitor. The following protocol is adapted from established synthetic procedures.^{[4][5]}

Reaction Scheme:

Methyl 5-methylisoxazole-3-carboxylate + **Benzylhydrazine dihydrochloride** → Isocarboxazid

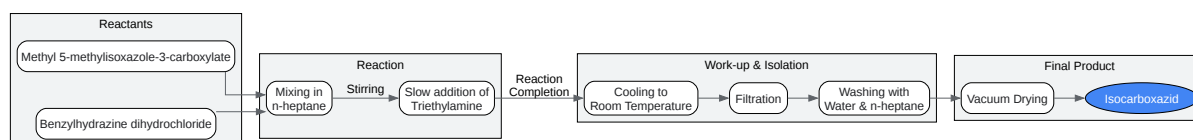
Methodology:

- **Reaction Setup:** A reaction vessel is charged with methyl 5-methylisoxazole-3-carboxylate, **benzylhydrazine dihydrochloride**, and an aprotic solvent such as n-heptane at room temperature.^{[4][5]}
- **Addition of Base:** An organic base, for example, triethylamine, is slowly added to the suspension.^[5]
- **Reaction Conditions:** The reaction mixture is stirred at a controlled temperature, for instance, heating up to a specific temperature and maintaining it until the reaction is complete, as monitored by a suitable analytical technique like HPLC.
- **Work-up and Isolation:**
 - Upon completion, the suspension is cooled to room temperature.
 - The solid product is isolated by filtration.
 - The isolated solid is washed sequentially with water and n-heptane.^{[4][5]}

- Drying: The final product, Isocarboxazid, is dried under vacuum at an elevated temperature (e.g., 45-50°C) to yield a white solid.[4][5]

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of Isocarboxazid from **benzylhydrazine dihydrochloride**.



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Caption: Synthesis of Isocarboxazid Workflow.

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